molecular formula C11H11ClN2OS B1493276 2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine CAS No. 2090878-40-1

2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Cat. No. B1493276
CAS RN: 2090878-40-1
M. Wt: 254.74 g/mol
InChI Key: IAMAEVDTYMBLNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned contains several functional groups including a chloromethyl group, a thiophene ring, and a pyrazolo[5,1-c][1,4]oxazine ring . The chloromethyl group is a functional group that has the chemical formula −CH2−Cl . Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a five-membered ring containing four carbon atoms and a sulfur atom . Pyrazolo[5,1-c][1,4]oxazine is a type of oxazine, a heterocyclic compound containing one oxygen and one nitrogen atom in a double-ring structure .


Molecular Structure Analysis

The molecular structure of your compound would be determined by the arrangement of these functional groups and rings. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The reactivity of your compound would likely be influenced by the presence of the chloromethyl group, the thiophene ring, and the oxazine ring. Each of these groups can undergo a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its molecular structure. These properties could include mass, color, volume, density, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For example, oxazines have been shown to switch single-molecule junctions between a low-conducting and a high-conducting state .

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific properties. For example, compounds containing a chloromethyl group can be hazardous, as indicated by the GHS07 pictogram and the hazard statements H315 and H319 .

Future Directions

The future directions for research on your compound would likely depend on its properties and potential applications. For example, if the compound shows promise in molecular electronics, research might focus on optimizing its properties for this application .

properties

IUPAC Name

2-(chloromethyl)-6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c12-4-9-3-10-6-15-11(5-14(10)13-9)8-1-2-16-7-8/h1-3,7,11H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMAEVDTYMBLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC2=CC(=NN21)CCl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 2
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 3
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 4
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 5
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine
Reactant of Route 6
2-(chloromethyl)-6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.